molecular formula C16H20O3 B1604663 cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid CAS No. 85603-43-6

cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Cat. No. B1604663
CAS RN: 85603-43-6
M. Wt: 260.33 g/mol
InChI Key: UBXZSNPWWNXBLU-UONOGXRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid” is a chemical compound with the molecular formula C16H20O3 . It has a molecular weight of 260.33 .


Molecular Structure Analysis

The IUPAC name for this compound is (1S,2R)-2-(3,4-dimethylbenzoyl)cyclohexanecarboxylic acid . The InChI code is 1S/C16H20O3/c1-10-7-8-12(9-11(10)2)15(17)13-5-3-4-6-14(13)16(18)19/h7-9,13-14H,3-6H2,1-2H3,(H,18,19)/t13-,14+/m1/s1 . This information can be used to generate a 3D structure of the molecule for further analysis.


Physical And Chemical Properties Analysis

The physical and chemical properties of “cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid” such as melting point, boiling point, density, etc., are not available in the search results . For detailed properties, it’s recommended to refer to material safety data sheets (MSDS) or other technical documents.

Scientific Research Applications

Analytical Method Development for Pyrethroid Metabolite Detection

One line of research focuses on developing and validating analytical methods to detect pyrethroid metabolites, including those structurally related to cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid, in biological samples. For instance, a study developed a method for determining pyrethroid metabolites in human urine using solid-phase extraction followed by gas chromatography-tandem mass spectrometry, highlighting its application for monitoring exposure in both occupationally exposed subjects and the general population (Arrebola et al., 1999). Another study introduced an off-line microextraction technique combined with on-solid support derivatization and GC-MS for analyzing pyrethroid metabolites in urine samples, offering an eco-friendly and efficient analytical approach (Klimowska & Wielgomas, 2018).

Exposure Assessment and Biomonitoring

Research also extends to using these analytical methods for exposure assessment and biomonitoring. Studies aim to measure the presence and concentration of pyrethroid metabolites in human urine to assess exposure levels among different populations. For example, a method employing isotope dilution high-performance liquid chromatography-tandem mass spectrometry was described for quantifying urinary metabolites of synthetic pyrethroid insecticides, enabling reliable biomonitoring of exposure (Baker et al., 2004). Another investigation into the photochemistry of related compounds provided insights into the behavior of these chemicals under environmental conditions, which could influence understanding of their stability and transformation in biological systems (Brown, 1964).

Safety And Hazards

The safety data sheet (SDS) for “cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid” can provide detailed information on its hazards, handling, storage, and disposal . Always follow standard safety procedures when handling chemical substances.

properties

IUPAC Name

(1R,2S)-2-(3,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-10-7-8-12(9-11(10)2)15(17)13-5-3-4-6-14(13)16(18)19/h7-9,13-14H,3-6H2,1-2H3,(H,18,19)/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXZSNPWWNXBLU-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2CCCCC2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)[C@H]2CCCC[C@H]2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641356
Record name (1R,2S)-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

CAS RN

85603-43-6
Record name (1R,2S)-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
Reactant of Route 5
cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
Reactant of Route 6
cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.